Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(aminomethyl)benzoate with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
Ethyl 5-[3-(aminomethyl)phenyl]-1,3,4-thiadiazole-3-carboxylate: Contains a thiadiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and biological activity.
Biological Activity
Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of various substituents on the oxadiazole ring can significantly influence its biological activity.
Research indicates that oxadiazole derivatives can interact with multiple biological targets. For instance, they may inhibit key enzymes involved in cancer progression such as:
- Thymidylate Synthase : Inhibiting this enzyme can disrupt DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : These compounds can induce apoptosis in cancer cells by altering chromatin structure.
- Telomerase : Inhibition of this enzyme can lead to telomere shortening and subsequent cell death.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 15.0 | Inhibition of telomerase activity |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with no observed toxicity at therapeutic doses.
- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of thymidylate synthase and HDACs, suggesting a competitive inhibition mechanism that could explain its anticancer effects.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-12(16)10-14-11(18-15-10)9-5-3-4-8(6-9)7-13/h3-6H,2,7,13H2,1H3 |
InChI Key |
DMXMQZKCEVZGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.